Dipalmitoylphosphatidylglycerol

Catalog No.
S565813
CAS No.
4537-77-3
M.F
C38H75O10P
M. Wt
723.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipalmitoylphosphatidylglycerol

CAS Number

4537-77-3

Product Name

Dipalmitoylphosphatidylglycerol

IUPAC Name

[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

Molecular Formula

C38H75O10P

Molecular Weight

723.0 g/mol

InChI

InChI=1S/C38H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3,(H,43,44)

InChI Key

BIABMEZBCHDPBV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC

Synonyms

1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol, 1,2-dipalmitoylphosphatidylglycerol, dipalmitoylphosphatidylglycerol, DPPG

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC

Model Membrane Systems

Due to its well-defined structure and ability to form stable bilayers, DPPG is frequently used in creating model membrane systems for scientific research []. These artificial membranes mimic the structure and properties of natural cell membranes, allowing researchers to study various cellular processes in a controlled environment. They are particularly valuable in investigating membrane-protein interactions, drug-membrane interactions, and the influence of different factors on membrane fluidity [].

Lung Surfactant Studies

DPPG is a component of natural lung surfactant, a complex mixture that reduces surface tension at the air-liquid interface in the lungs. This reduction in surface tension is crucial for preventing alveoli (air sacs in the lungs) from collapsing during respiration []. Researchers utilize DPPG to study the biophysical properties of lung surfactant and develop synthetic alternatives for treating respiratory distress syndrome, a condition where the natural surfactant is inadequate [].

Drug Delivery Research

The ability of DPPG to form liposomes, microscopic spheres with a phospholipid bilayer, makes it a valuable tool in drug delivery research []. Liposomes can encapsulate therapeutic agents and deliver them to specific cells or tissues. Researchers use DPPG-based liposomes to study drug targeting strategies, improve drug bioavailability, and reduce side effects [].

Dipalmitoylphosphatidylglycerol is a phospholipid characterized by the presence of two palmitic acid chains esterified to a glycerol backbone, which is further phosphorylated to form a phosphatidylglycerol structure. Its chemical formula is C38H75O10PC_{38}H_{75}O_{10}P, and it has a molecular weight of approximately 745 Da. This compound plays a significant role in membrane biology, particularly in the formation of lipid bilayers that are essential for cellular function and integrity .

Typical of membrane lipids. Key reactions include:

  • Hydrolysis: Catalyzed by phospholipases, leading to the formation of free fatty acids and lysophosphatidylglycerol.
  • Oxidation: The fatty acid chains can undergo oxidation, affecting membrane fluidity and stability.
  • Transesterification: This reaction can involve the exchange of acyl groups between different lipid species, influenced by environmental conditions like pH and temperature .

Dipalmitoylphosphatidylglycerol is known for its role in stabilizing lipid bilayers and membranes. It influences membrane properties such as fluidity, permeability, and curvature. The presence of dipalmitoylphosphatidylglycerol can enhance the activity of membrane proteins and receptors, thereby playing a crucial role in signal transduction pathways . Additionally, it has been implicated in various biological processes including cell signaling and membrane fusion events.

Dipalmitoylphosphatidylglycerol can be synthesized through several methods:

  • Chemical Synthesis: This involves the esterification of palmitic acid with glycerol-3-phosphate, followed by phosphorylation steps.
  • Enzymatic Synthesis: Utilizing specific enzymes such as acyltransferases that catalyze the transfer of acyl groups from fatty acyl-CoA to glycerol-3-phosphate.
  • Biological Synthesis: In vivo synthesis occurs in cellular membranes where phosphatidylglycerol is formed as part of lipid metabolism processes .

Dipalmitoylphosphatidylglycerol has several applications:

  • Membrane Model Studies: It is widely used in research to study lipid bilayer properties and interactions with proteins or drugs.
  • Drug Delivery Systems: Due to its ability to form stable liposomes, it is explored for encapsulating therapeutic agents.
  • Biotechnology: Utilized in the formulation of vaccines and other biopharmaceuticals due to its biocompatibility and ability to enhance immune responses .

Interaction studies involving dipalmitoylphosphatidylglycerol focus on its interactions with other lipids, proteins, and small molecules. Notable findings include:

  • Binding Studies: Research has shown that dipalmitoylphosphatidylglycerol can interact with various drugs, influencing their pharmacokinetics and efficacy.
  • Membrane Dynamics: Studies using atomic force microscopy have revealed how dipalmitoylphosphatidylglycerol affects membrane fluidity and phase behavior when mixed with other lipids .

Several compounds share structural similarities with dipalmitoylphosphatidylglycerol. These include:

Compound NameStructure DescriptionUnique Features
PhosphatidylcholineGlycerophosphate with choline as headgroupMost abundant phospholipid in biological membranes
PhosphatidylethanolamineGlycerophosphate with ethanolamine as headgroupInvolved in membrane fusion processes
DipalmitoylphosphatidylcholineSimilar backbone but contains cholineEnhances membrane stability more than dipalmitoylphosphatidylglycerol
CardiolipinContains two phosphatidic acid moietiesImportant for mitochondrial function

Dipalmitoylphosphatidylglycerol is unique due to its specific palmitic acid composition and its role in modulating membrane properties distinctively compared to other phospholipids .

XLogP3

12.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

722.50978558 g/mol

Monoisotopic Mass

722.50978558 g/mol

Heavy Atom Count

49

UNII

VA9U6BR3SB

Wikipedia

DL-dipalmitoylphosphatidylglycerol

Dates

Modify: 2024-04-14

Explore Compound Types